molecular formula C17H13F2NO3S B6428357 2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide CAS No. 2034489-92-2

2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide

Cat. No. B6428357
CAS RN: 2034489-92-2
M. Wt: 349.4 g/mol
InChI Key: QQOFXSZZCPANSN-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide” is a complex organic molecule that contains several functional groups . It has a benzamide core with fluorine atoms at the 2 and 6 positions. Attached to the nitrogen of the benzamide is a 2-hydroxyethyl group, which is further substituted with a furan ring that has a thiophene ring at the 5-position.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of the compound is C16H13F2NO4S2 . The presence of both furan and thiophene rings suggests that the compound may have interesting electronic properties, as these heterocycles are often found in conductive polymers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide, ether, and aromatic heterocycles. For example, the amide could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and hydroxyl would likely make it somewhat soluble in polar solvents .

Future Directions

The presence of multiple heterocycles in this compound suggests that it could be of interest in the field of materials science, particularly in the development of new organic semiconductors . Additionally, if it shows biological activity, it could be a starting point for the development of new pharmaceuticals.

properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-11-2-1-3-12(19)16(11)17(22)20-8-13(21)15-5-4-14(23-15)10-6-7-24-9-10/h1-7,9,13,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFXSZZCPANSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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